molecular formula C27H19BrN4O B2926793 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide CAS No. 361471-79-6

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide

Cat. No.: B2926793
CAS No.: 361471-79-6
M. Wt: 495.38
InChI Key: YMUAHANHEQCZJB-UHFFFAOYSA-N
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Description

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinazoline core substituted with a bromo group and phenyl rings, making it a subject of interest in various scientific research fields.

Scientific Research Applications

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary targets of 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide are the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal growth factor Receptor 2 (HER2) . These receptors play a crucial role in the regulation of cell growth, survival, and differentiation.

Mode of Action

This compound interacts with its targets (EGFR and HER2) by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cell growth and survival.

Biochemical Pathways

The compound affects the EGFR and HER2 signaling pathways. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting EGFR and HER2, the compound disrupts these pathways, potentially leading to the inhibition of cell growth and induction of cell death .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and induction of cell death . This is achieved through the disruption of EGFR and HER2 signaling pathways, which play crucial roles in cell survival and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazoline ringThe final step involves coupling the quinazoline derivative with aniline derivatives under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinazoline derivatives: These compounds share the quinazoline core and bromo substitution but differ in other substituents.

    Phenylquinazoline derivatives: Similar structure but without the bromo group.

    Quinazoline N-oxides: Oxidized derivatives of quinazoline compounds.

Uniqueness

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both bromo and phenyl groups enhances its potential as a versatile compound in various research applications .

Properties

IUPAC Name

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19BrN4O/c28-20-14-15-24-23(17-20)25(18-8-3-1-4-9-18)32-27(31-24)30-22-13-7-10-19(16-22)26(33)29-21-11-5-2-6-12-21/h1-17H,(H,29,33)(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUAHANHEQCZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=CC(=C4)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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